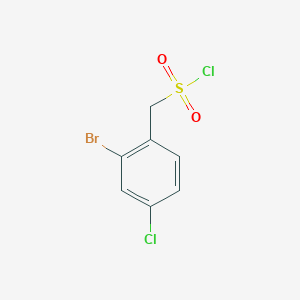

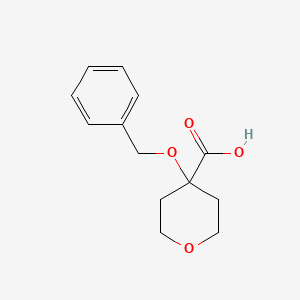

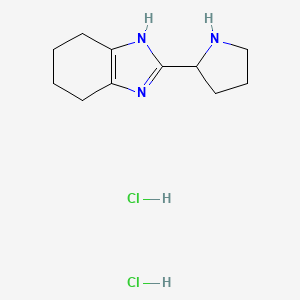

![molecular formula C7H10Cl2N4 B1375802 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl CAS No. 1352305-27-1](/img/structure/B1375802.png)

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl

説明

6-Aminomethyl-imidazo[1,2-a]pyrazine 2hcl is a chemical compound with the CAS Number: 1352305-27-1 . It has a molecular weight of 221.09 . It is used as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods has been compiled and it illustrates its reactivity and multifarious biological activity . The synthetic methods are mainly based on the pattern and position of the substitution .Molecular Structure Analysis

The IUPAC name for this compound is imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride . The InChI code is 1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown reactivity and multifarious biological activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.09 .科学的研究の応用

Versatile Scaffold in Organic Synthesis and Drug Development

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl serves as a versatile scaffold in organic synthesis and drug development. This compound has been a subject of interest due to its reactivity and multifarious biological activity. The significance of the substitution pattern and position on the compound has been recognized as a key factor for future developments in this field (Goel, Luxami, & Paul, 2015).

Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer

Research has shown that derivatives of 6-Aminomethyl-imidazo[1,2-A]pyrazine, specifically (imidazo[1,2-a]pyrazin-6-yl)ureas, exhibit antiproliferative properties in non-small cell lung cancer cell lines. These compounds show a selective dose-dependent response, particularly in P53-mutant cell lines, and induce overexpression of the TP53 gene, suggesting their potential as reactivating agents for p53 mutants in lung cancer treatment (Bazin et al., 2016).

Analytical Characterization and Noncovalent Interaction Studies

Imidazo[1,2-a]pyrazines, such as this compound, have been studied for their analytical characterization and noncovalent interactions with silver clusters. Density functional theory (DFT) methods have been used to provide insights into the interactions between these compounds and silver clusters, crucial for understanding their adsorptive processes and spectroscopic properties (Contreras‐Torres, 2019).

In Vitro Anticancer Activity and Structure-Activity Relationship

Studies on imidazo[1,2-a]pyrazine derivatives have demonstrated their cytotoxic effects on various cancer cell lines. These studies involve the synthesis of novel imidazo[1,2-a]pyrazine-based inhibitors and assessing their structure-activity relationship to enhance their anticancer activity (Myadaraboina et al., 2010).

Synthesis and Medicinal Chemistry Applications

Research has focused on the synthesis of imidazo[1,2-a]pyrazine derivatives and their applications in medicinal chemistry. This includes the development of effective synthesis methods and exploring their potential as pharmacological agents in various therapeutic areas (Sugimoto, Shibata, & Matsuura, 1977).

作用機序

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics .

Result of Action

In vitro anticancer assays have shown that some synthetic compounds related to 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl exhibit submicromolar inhibitory activity against various tumor cell lines .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

将来の方向性

生化学分析

Biochemical Properties

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. For instance, this compound can act as an inhibitor for certain kinases, thereby modulating signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling pathways such as the PI3K/AKT pathway, which is critical for cell growth and survival . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic flux of this compound can influence the levels of key metabolites, thereby affecting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream.

特性

IUPAC Name |

imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSEFDZOZYILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=CC2=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857171 | |

| Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352305-27-1 | |

| Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

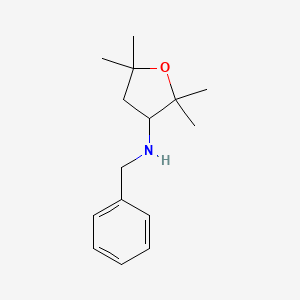

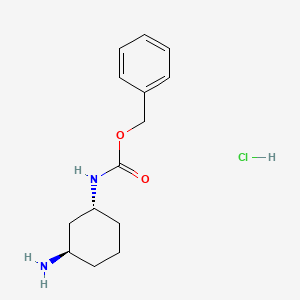

![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)

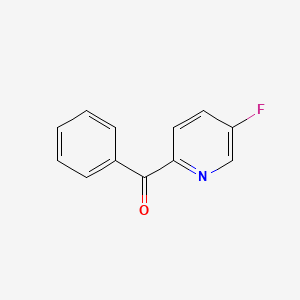

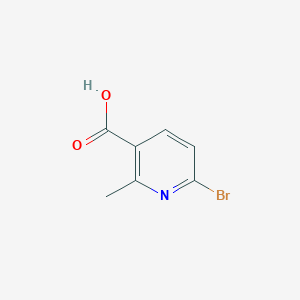

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)

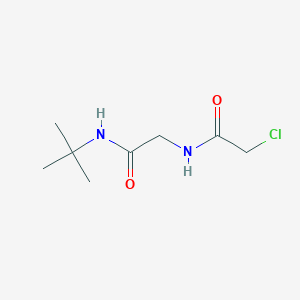

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)

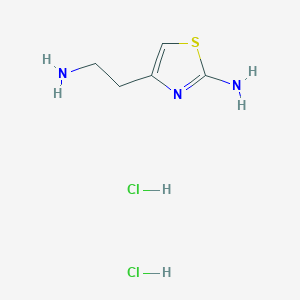

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)